molecular formula C8H10N2O3 B8759845 Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Methyl 5-methoxy-3-methylpyrazine-2-carboxylate

Cat. No. B8759845
M. Wt: 182.18 g/mol
InChI Key: GHOSQYZAQROSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207164B2

Procedure details

A solution of 105 mg (0.577 mmol) 5-methoxy-3-methyl-pyrazine-2-carboxylic acid methyl ester in 2.6 ml THF was cooled to 0. ° C., 0.635 ml (0.635 mmol) 1N sodium hydroxide was added dropwise and the mixture was stirred at room temperature for 1.5 h. After re-cooling to 0° C. 0.635 ml (0.635 mmol) 1N HCl and 1.2 ml toluene were added and the solvents were evaporated to provide the title compound together with sodium chloride as brownish solid. The mixture was used for coupling reactions without further purification.
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Quantity
0.635 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.635 mL
Type
reactant
Reaction Step Three
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([CH3:11])=[N:9][C:8]([O:12][CH3:13])=[CH:7][N:6]=1)=[O:4].[OH-].[Na+:15].[ClH:16].C1(C)C=CC=CC=1>C1COCC1>[CH3:13][O:12][C:8]1[N:9]=[C:10]([CH3:11])[C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1.[Cl-:16].[Na+:15] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1C)OC
Name
Quantity
2.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.635 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.635 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling to 0° C
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1N=C(C(=NC1)C(=O)O)C
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.